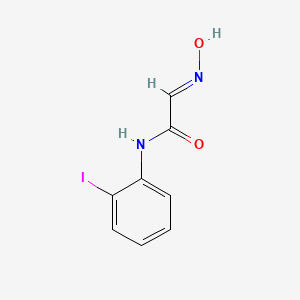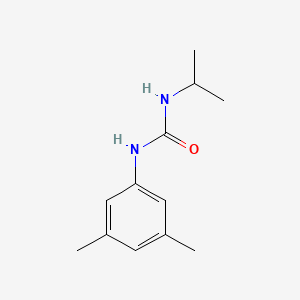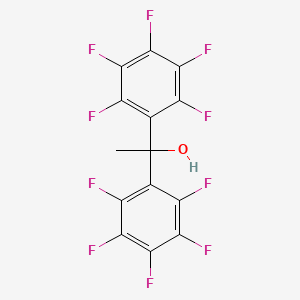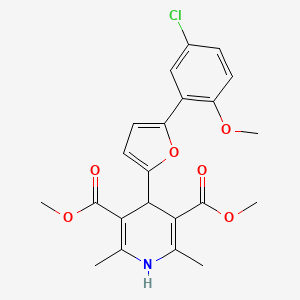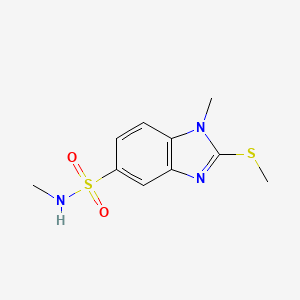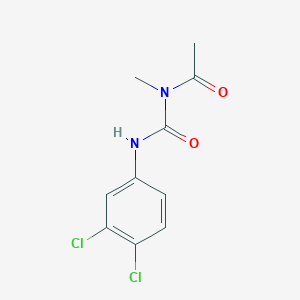
1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetyl group, a dichlorophenyl group, and a methylurea moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea typically involves the reaction of 3,4-dichloroaniline with acetic anhydride and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using reagents such as halogens or nucleophiles. This leads to the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
1-Acetyl-3-(3,4-dichlorophenyl)-1-methylurea can be compared with other similar compounds, such as:
1-Acetyl-3-(3,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole: This compound shares structural similarities but differs in its chemical reactivity and applications.
N-aryl hydrazones: These compounds have similar functional groups and are used in similar applications, but they differ in their specific chemical properties and reactivity.
Propiedades
Número CAS |
38401-33-1 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O2 |
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)carbamoyl]-N-methylacetamide |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(15)14(2)10(16)13-7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,13,16) |
Clave InChI |
JYJORMALUFUJIN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


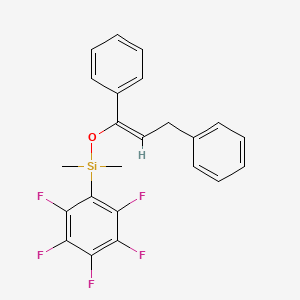
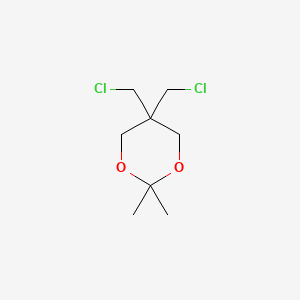

![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
